Ibipinabant

Description

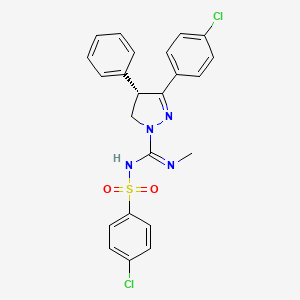

Structure

3D Structure

Propriétés

IUPAC Name |

(4S)-5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJQVVLKUYCICH-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963572 | |

| Record name | Ibipinabant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464213-10-3 | |

| Record name | Ibipinabant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464213-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibipinabant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0464213103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibipinabant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12649 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibipinabant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-3-(4-chlorophenyl)-N-((4-chlorophenyl)sulfonyl)-N'-methyl-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBIPINABANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5CSC6WH1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ibipinabant's Mechanism of Action on CB1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibipinabant (also known as SLV319) is a potent and selective first-generation cannabinoid receptor 1 (CB1R) antagonist/inverse agonist. Developed for the treatment of obesity and related metabolic disorders, its mechanism revolves around modulating the activity of the endocannabinoid system, a key regulator of energy homeostasis. This document provides an in-depth technical overview of this compound's binding characteristics, functional activity, and its impact on intracellular signaling pathways. Detailed experimental methodologies for key assays are provided, alongside quantitative data and visual representations of its mechanism of action.

Introduction to this compound and the CB1 Receptor

The endocannabinoid system (ECS), comprising cannabinoid receptors, endogenous ligands (like anandamide and 2-arachidonoylglycerol), and metabolic enzymes, is a critical regulator of appetite, energy expenditure, and metabolism. The CB1 receptor, a G-protein coupled receptor (GPCR), is a central component of this system. It is highly expressed in the central nervous system (CNS), particularly in areas controlling food intake, but is also present in peripheral tissues such as the liver, adipose tissue, and skeletal muscle.[1][2][3]

Activation of the CB1 receptor generally promotes energy storage and reduces energy expenditure.[1] Consequently, antagonism of this receptor emerged as a promising strategy for treating obesity. This compound was one of several first-generation CB1R antagonists, alongside compounds like Rimonabant and Taranabant, that entered clinical development.[4][5][6] These agents were designed to block the effects of endocannabinoids and reduce the receptor's basal activity, thereby decreasing food intake and promoting weight loss.

Binding and Selectivity Profile

This compound is characterized by its high affinity and selectivity for the human CB1 receptor over the CB2 receptor. This selectivity is crucial for targeting the metabolic effects mediated by CB1R while avoiding the immunomodulatory functions associated with CB2R.

Data Presentation: Binding Affinity and Selectivity

The binding characteristics of this compound have been determined primarily through radioligand displacement assays.

| Ligand | Receptor | Binding Affinity (Ki) | Selectivity (CB2 Ki / CB1 Ki) | Reference |

| This compound (SLV319) | Human CB1 | 7.8 nM | >1000-fold | [7] |

| Human CB2 | 7943 nM | [7] |

Experimental Protocols: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Methodology:

-

Membrane Preparation: Crude membrane preparations are isolated from Chinese Hamster Ovary (CHO) cells stably transfected with the human CB1 receptor (hCB1R).

-

Radioligand: A potent, high-affinity CB1 agonist, such as [3H]CP-55940, is used as the radiolabeled competitor.

-

Assay Conditions: The assay is conducted in a buffer solution containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Functional Mechanism: Inverse Agonism and Antagonism

The CB1 receptor exhibits a significant level of constitutive (basal) activity even in the absence of an activating ligand (agonist).[3] this compound's primary mechanism of action is as an inverse agonist . Unlike a neutral antagonist which only blocks agonist binding, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its constitutive activity.[6][8][9] This leads to a cellular response opposite to that produced by an agonist.

In addition to its inverse agonist properties, this compound also functions as a competitive antagonist , blocking the receptor and preventing its activation by endogenous or synthetic CB1 agonists.[7]

Data Presentation: Functional Potency

| Assay Type | Agonist Challenged | Parameter | Value | Cell Type | Reference |

| Arachidonic Acid Release | WIN-55212 | pA2 | 9.9 | CHO-hCB1 | [7] |

| in vivo Hypotension | CP-55940 | ED50 | 5.5 mg/kg (oral) | Rats | [7] |

| in vivo Hypothermia | CP-55940 | ED50 | 3 mg/kg (oral) | Mice | [7] |

The pA2 value is a measure of the potency of an antagonist. An ED50 is the dose required to produce 50% of the maximal effect in vivo.

Impact on Intracellular Signaling Pathways

The CB1 receptor primarily couples to the inhibitory G-protein, Gi/o.[1][5] this compound's interaction with the CB1 receptor directly modulates downstream signaling cascades, most notably the adenylyl cyclase/cAMP pathway.

G-Protein Signaling (Gi/o Pathway)

Agonist activation of the CB1 receptor leads to the dissociation of the Gi-protein complex, and the α-subunit inhibits the enzyme adenylyl cyclase (AC). This results in a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[10]

As an inverse agonist, this compound suppresses the basal, agonist-independent activity of the CB1 receptor. This relieves the tonic inhibition on adenylyl cyclase, leading to an increase in cAMP production relative to the basal state.[8] As an antagonist, it blocks the ability of agonists like anandamide to inhibit adenylyl cyclase.

β-Arrestin Signaling

In addition to G-protein coupling, GPCR activation can trigger the recruitment of β-arrestin proteins.[1][11] This process is critical for receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades.[12][13] As an antagonist/inverse agonist, this compound would be expected to inhibit agonist-induced β-arrestin recruitment. This is a key area of interest, as subsequent research has focused on developing "biased" ligands derived from this compound that selectively modulate G-protein or β-arrestin pathways to separate therapeutic benefits from adverse effects.[1][14]

Key Experimental Methodologies

cAMP Accumulation Assay

Objective: To measure the functional effect of this compound on adenylyl cyclase activity.

Methodology:

-

Cell Culture: CHO or HEK293 cells stably expressing hCB1R are cultured.

-

Assay Setup: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Inverse Agonist Mode: Cells are treated with varying concentrations of this compound alone. An increase in cAMP levels compared to vehicle-treated cells indicates inverse agonism.

-

Antagonist Mode: Cells are pre-treated with varying concentrations of this compound, followed by the addition of a fixed concentration of a CB1 agonist (e.g., CP-55940 or WIN-55212) and an adenylyl cyclase stimulator like forskolin. The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation demonstrates its antagonist activity.

-

Detection: Intracellular cAMP levels are quantified using methods such as competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) assays.

-

Data Analysis: Dose-response curves are generated to calculate EC50 (for inverse agonism) or IC50 (for antagonism) values.

[35S]GTPγS Binding Assay

Objective: To directly measure the activation of G-proteins following receptor binding.

Methodology:

-

Membrane Preparation: Cell membranes expressing hCB1R are prepared as in the binding assay.

-

Assay Conditions: Membranes are incubated in a buffer containing GDP (to ensure G-proteins are in an inactive state) and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Ligand Addition:

-

Agonist: Stimulates the exchange of GDP for [35S]GTPγS on the Gαi subunit, increasing radioactivity.

-

Inverse Agonist (this compound): Decreases the basal level of [35S]GTPγS binding below that of the vehicle control.

-

Antagonist (this compound): Added prior to an agonist to demonstrate blockade of the agonist-stimulated increase in [35S]GTPγS binding.

-

-

Termination and Measurement: The reaction is stopped, and bound [35S]GTPγS is separated from free [35S]GTPγS via filtration. Radioactivity is measured by scintillation counting.

-

Data Analysis: The data provides a direct measure of G-protein activation or inhibition, allowing for the characterization of ligand efficacy.

Preclinical and Clinical Context

In preclinical models, this compound demonstrated efficacy in reducing food intake and body weight.[7] For instance, studies in diet-induced obese (DIO) mice showed that administration of this compound led to reductions in food intake, body weight, and adiposity.[7] However, this compound, like other first-generation CB1R antagonists, faced challenges in clinical development. The blockade of central CB1 receptors was linked to adverse psychiatric effects, including anxiety and depression, which ultimately led to the discontinuation of these programs.[4][15] Additionally, a preclinical study in dogs revealed myotoxicity as a potential side effect.[9][16]

The experience with this compound and its class has been instrumental in guiding the development of second and third-generation CB1R antagonists. These newer agents are designed to be peripherally restricted (i.e., unable to cross the blood-brain barrier) or functionally selective ("biased") to retain the metabolic benefits of CB1R blockade while avoiding the centrally-mediated adverse effects.[1][4][5]

Conclusion

This compound is a potent, selective CB1 receptor ligand whose mechanism of action is primarily defined by its inverse agonism. By binding to the CB1 receptor and stabilizing it in an inactive state, it reduces the receptor's constitutive activity, leading to a disinhibition of adenylyl cyclase and an increase in intracellular cAMP levels. It also acts as a competitive antagonist, blocking the effects of endocannabinoids. While its systemic application was halted due to centrally-mediated side effects, this compound remains a critical reference compound and a structural foundation for the ongoing development of safer, peripherally-acting CB1 receptor modulators for metabolic diseases.

References

- 1. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Therapeutic Potential of Cannabinoid Receptor Antagonists in Inflammation, Diabetes Mellitus, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. alanplewis.com [alanplewis.com]

- 10. Inhibition of the cAMP signaling cascade via cannabinoid receptors: a putative mechanism of immune modulation by cannabinoid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 13. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Towards rational design of cannabinoid receptor 1 (CB1) antagonists for peripheral selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mitochondrial ADP/ATP exchange inhibition: a novel off-target mechanism underlying this compound-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Ibipinabant: A Comprehensive Technical Guide on Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibipinabant (SLV319, BMS-646256) is a potent and selective cannabinoid CB1 receptor antagonist that has been a subject of significant interest in drug discovery, particularly for the treatment of obesity and related metabolic disorders. This technical guide provides an in-depth overview of the synthesis of this compound, its key chemical properties, and the signaling pathways it modulates. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate a comprehensive understanding for researchers and drug development professionals.

Chemical Properties

This compound is a synthetic, chiral small molecule. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₀Cl₂N₄O₂S | [1][2] |

| Molecular Weight | 487.40 g/mol | [1][2] |

| CAS Number | 464213-10-3 | [2][3] |

| Appearance | White to off-white solid | [2] |

| Solubility | 10 mM in DMSO | [1] |

| Melting Point | 171-172 °C (for the (S)-enantiomer) | |

| Storage | Solid Powder: -20°C for 12 months; In Solvent: -80°C for 6 months | [1] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the 3,4-diarylpyrazoline core structure. The key publication by Lange J.H.M., et al. in the Journal of Medicinal Chemistry (2004) provides a detailed route. The general synthetic workflow is depicted below.

Caption: General synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of the Racemic 3,4-Diarylpyrazoline Intermediate

-

Chalcone Formation: 4-Chlorobenzaldehyde and phenylacetonitrile are reacted in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol. The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC). The resulting chalcone intermediate is then isolated and purified.

-

Pyrazoline Ring Formation: The purified chalcone is reacted with hydrazine hydrate in the presence of an acid catalyst (e.g., acetic acid) in a solvent such as ethanol. The reaction is refluxed for several hours. After cooling, the racemic 3,4-diarylpyrazoline precipitates and is collected by filtration, washed, and dried.

Protocol 2: Synthesis of Racemic this compound

-

The racemic 3,4-diarylpyrazoline is dissolved in an appropriate aprotic solvent (e.g., dichloromethane).

-

4-Chlorophenylsulfonyl isocyanate is added dropwise to the solution at a controlled temperature.

-

The reaction mixture is stirred until the formation of the sulfonylurea intermediate is complete.

-

Methylamine is then introduced to the reaction mixture to form the final carboximidamide structure of this compound.

-

The crude racemic this compound is then purified by column chromatography or recrystallization.

Protocol 3: Chiral Separation

The enantiomers of racemic this compound are separated using chiral high-performance liquid chromatography (HPLC). A Chiralpak AD column is typically used with a mobile phase consisting of a mixture of n-hexane and ethanol. The (S)-enantiomer is the more potent eutomer.

Pharmacological Data

This compound is a potent and highly selective antagonist of the CB1 receptor. Its in vitro activity has been characterized in various assays.

| Parameter | Value | Cell Line | Assay | Reference |

| Kᵢ (CB1) | 7.8 nM | CHO | Radioligand binding assay ([³H]CP55940) | [2] |

| Kᵢ (CB2) | 7943 nM | CHO | Radioligand binding assay ([³H]CP55940) | [2] |

| Selectivity (CB2/CB1) | >1000-fold | - | - | [2] |

| pA₂ | 9.9 | CHO | WIN-55212-induced arachidonic acid release | [2] |

| IC₅₀ (CB1) | 22 nM | - | - | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as an antagonist (or inverse agonist) at the cannabinoid 1 (CB1) receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the inhibitory G-protein, Gᵢ/ₒ.

Upon activation by an agonist (e.g., anandamide), the CB1 receptor initiates a signaling cascade that includes:

-

Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of ion channels, including the inhibition of voltage-gated Ca²⁺ channels and activation of inwardly rectifying K⁺ channels.

-

Activation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

As an antagonist, this compound blocks the binding of endogenous or exogenous agonists to the CB1 receptor, thereby preventing the initiation of this signaling cascade.

Caption: this compound's antagonism of the CB1 receptor signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical properties, and mechanism of action of this compound. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of cannabinoid receptor pharmacology and drug development. The diagrams offer a clear visualization of the synthetic route and the complex signaling pathways modulated by this potent CB1 antagonist. Further research into peripherally restricted analogs of this compound continues to be an active area of investigation to mitigate potential central nervous system side effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 3,4-Diarylpyrazoline Series of Compounds as Potent, Nonbrain Penetrant Antagonists of Cannabinoid-1 (CB1R) Receptor with Reduced Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 4. Synthesis, biological properties, and molecular modeling investigations of novel 3,4-diarylpyrazolines as potent and selective CB(1) cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Ibipinabant: A Deep Dive into a Potent CB1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of ibipinabant (SLV319), a potent and selective cannabinoid CB1 receptor antagonist. This compound, a 3,4-diarylpyrazoline derivative, has been a significant tool in cannabinoid research, particularly in understanding the therapeutic potential and challenges of CB1 receptor modulation for conditions such as obesity and metabolic disorders. This document delves into the core chemical modifications that influence its biological activity, detailed experimental methodologies for its evaluation, and the signaling pathways it modulates.

Core Structure and Pharmacological Profile

This compound is a potent and selective antagonist of the human cannabinoid CB1 receptor, with a Ki value of 7.8 nM. It demonstrates over 1000-fold selectivity for the CB1 receptor over the CB2 receptor (Ki = 7943 nM)[1]. Belonging to the 3,4-diarylpyrazoline class of compounds, its chemical structure is distinct from the first-generation CB1 antagonist, rimonabant.[2] this compound has been shown to have anorectic effects in animal models and was investigated for the treatment of obesity.[3]

Structure-Activity Relationship (SAR) Studies

The SAR of this compound and its analogs has been extensively explored to optimize potency, selectivity, and pharmacokinetic properties, including efforts to develop peripherally restricted agents to avoid the central nervous system side effects associated with first-generation CB1 antagonists. The core structure of this compound consists of a central pyrazoline ring with key substitutions at the 1, 3, and 4 positions.

Key Structural Modifications and Their Impact on Activity

Systematic modifications of the 3,4-diarylpyrazoline scaffold have revealed critical insights into the structural requirements for high-affinity CB1 receptor binding and antagonist activity. The following table summarizes the quantitative data from various studies, highlighting the impact of substitutions on different parts of the molecule.

| Compound | R1 (at N1 of Pyrazoline) | R2 (at C3 of Pyrazoline) | R3 (at C4 of Pyrazoline) | hCB1 Ki (nM) | hCB2 Ki (nM) | Notes |

| This compound (SLV319) | -C(=NH)N(CH3)SO2(4-Cl-Ph) | 4-Cl-Ph | Ph | 7.8 | 7943 | Potent and selective CB1 antagonist.[1] |

| Analog 1 | -C(=NH)NHSO2(4-Cl-Ph) | 4-Cl-Ph | Ph | - | - | Replacement of the amidine -NH(CH3) with -NH2 resulted in poor oral bioavailability. |

| Analog 2 | -C(=O)N(CH3)2 | 4-Cl-Ph | Ph | >1000 | >10000 | Replacement of the sulfonylamidine with a simple amide leads to a significant loss of potency. |

| Analog 3 | -C(=NH)N(CH3)SO2(Ph) | 4-Cl-Ph | Ph | 15.2 | >10000 | Removal of the 4-chloro substituent on the sulfonyl phenyl ring slightly decreases potency. |

| Analog 4 | -C(=NH)N(CH3)SO2(4-Cl-Ph) | Ph | 4-Cl-Ph | 25.6 | >10000 | Isomeric analog with phenyl and 4-chlorophenyl groups swapped at C3 and C4 positions shows reduced potency. |

| JD-5037 | -C(=NH)N(CH3)SO2(4-Cl-Ph) with modifications to increase polarity | 4-Cl-Ph | Ph | - | - | A peripherally restricted analog of this compound. |

Experimental Protocols

The characterization of this compound and its analogs involves a suite of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.

CB1 Receptor Binding Assay (Radioligand Displacement)

This assay measures the affinity of a test compound for the CB1 receptor by its ability to displace a radiolabeled ligand.

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human CB1 receptor.[1]

-

Radioligand: [3H]CP-55,940, a potent synthetic cannabinoid agonist.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [3H]CP-55,940 and varying concentrations of the test compound (e.g., this compound).

-

Incubation is carried out at 30°C for 60-90 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CB1 Receptor Functional Assay (Arachidonic Acid Release)

This assay determines the functional antagonist activity of a compound by measuring its ability to block agonist-induced release of arachidonic acid, a downstream effect of CB1 receptor activation.

-

Cell Line: CHO cells stably expressing the human CB1 receptor.

-

Procedure:

-

Cells are pre-labeled with [3H]arachidonic acid.

-

Cells are then incubated with the test compound (e.g., this compound) for a short period before the addition of a CB1 agonist (e.g., WIN-55,212-2).

-

The amount of [3H]arachidonic acid released into the supernatant is measured by scintillation counting.

-

-

Data Analysis: The ability of the antagonist to shift the concentration-response curve of the agonist to the right is used to calculate its pA2 value, which is a measure of its potency. This compound exhibits a pA2 of 9.9 in this assay.[1]

In Vivo Models of Obesity

Diet-induced obesity (DIO) in mice is a common model to evaluate the anti-obesity effects of CB1 antagonists.

-

Animal Model: Mice fed a high-fat diet for several weeks to induce obesity.

-

Drug Administration: this compound is typically administered orally.

-

Parameters Measured:

-

Food intake

-

Body weight

-

Adiposity (fat mass)

-

Metabolic parameters (e.g., glucose tolerance, insulin sensitivity)

-

-

Typical Finding: this compound has been shown to cause reductions in food intake, body weight, and adiposity in DIO mice.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its characterization.

Conclusion

The structure-activity relationship of this compound and its analogs has been a rich area of research, providing valuable insights into the design of potent and selective CB1 receptor antagonists. The 3,4-diarylpyrazoline scaffold has proven to be a versatile platform for chemical modifications aimed at improving pharmacological and pharmacokinetic properties. The detailed experimental protocols and understanding of the underlying signaling pathways are crucial for the continued development of novel cannabinoid receptor modulators with improved therapeutic profiles. The ongoing efforts to develop peripherally restricted CB1 antagonists, many of which are analogs or derivatives of the this compound scaffold, highlight the enduring legacy of these foundational SAR studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 3,4-Diarylpyrazoline Series of Compounds as Potent, Nonbrain Penetrant Antagonists of Cannabinoid-1 (CB1R) Receptor with Reduced Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Ibipinabant (SLV319): A Technical Guide to its Discovery, History, and Scientific Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibipinabant (SLV319) is a potent and selective cannabinoid CB1 receptor antagonist that was developed for the treatment of obesity and related metabolic disorders. As a member of the 3,4-diarylpyrazoline class of compounds, it demonstrated high affinity and selectivity for the CB1 receptor over the CB2 receptor. Preclinical studies in various animal models showed promising results in reducing food intake, body weight, and improving metabolic parameters. However, the development of this compound was discontinued due to safety concerns, specifically psychiatric side effects and myotoxicity. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to this compound, intended to serve as a valuable resource for researchers in the fields of pharmacology and drug development.

Discovery and History

This compound (SLV319) was designed by scientists at Solvay Pharmaceuticals in the early 2000s as part of a research program focused on developing potent and selective CB1 receptor antagonists for the treatment of obesity. The rationale was based on the well-established role of the endocannabinoid system, particularly the CB1 receptor, in the regulation of appetite and energy balance. The discovery of the first selective CB1 receptor antagonist, rimonabant, in 1994, paved the way for the development of other compounds targeting this receptor. This compound emerged from structure-activity relationship (SAR) studies of 3,4-diarylpyrazolines, which were found to be a novel class of potent CB1 antagonists.

Following promising preclinical results, this compound, also known by the code BMS-646256, advanced into clinical trials. However, in 2008, Solvay announced the discontinuation of its development. This decision was influenced by the growing concerns over the safety profile of CB1 receptor antagonists as a class, highlighted by the withdrawal of rimonabant from the European market due to an increased risk of psychiatric adverse effects, including depression and anxiety. Furthermore, preclinical studies with this compound in dogs revealed a dose-dependent myotoxicity, which was later mechanistically linked to an off-target effect on mitochondrial function. Despite its failure as a therapeutic agent, this compound remains a valuable tool in scientific research for studying the endocannabinoid system.

Mechanism of Action

This compound acts as a potent and selective antagonist or inverse agonist at the cannabinoid CB1 receptor. CB1 receptors are G protein-coupled receptors (GPCRs) that are primarily expressed in the central nervous system but are also found in peripheral tissues. Endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), bind to and activate CB1 receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

As an antagonist/inverse agonist, this compound binds to the CB1 receptor and not only blocks the binding of endogenous cannabinoids but also reduces the basal, constitutive activity of the receptor. This action leads to an increase in adenylyl cyclase activity and intracellular cAMP levels. This modulation of the CB1 signaling pathway in key brain regions involved in appetite control, such as the hypothalamus, is believed to be the primary mechanism for its anorectic effects.

Signaling Pathway of this compound at the CB1 Receptor

Caption: CB1 receptor signaling pathway and the antagonistic action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Activity

| Target Receptor | Assay Type | Species/Cell Line | Parameter | Value |

| CB1 | Radioligand Binding ([³H]CP55,940) | Human CHO | Ki | 7.8 nM |

| CB2 | Radioligand Binding ([³H]CP55,940) | Human CHO | Ki | 7943 nM |

| CB1 | Arachidonic Acid Release | CHO | pA₂ | 9.9 |

| CB1 | Radioligand Binding | - | IC₅₀ | 22 nM |

Selectivity: this compound demonstrates over 1000-fold selectivity for the CB1 receptor compared to the CB2 receptor.

Table 2: In Vivo Efficacy

| Animal Model | Dosing Regimen | Duration | Key Effects | ED₅₀ |

| Diet-Induced Obese (DIO) Mice | 3 mg/kg/day, p.o. | 28 days | Reduced food intake, body weight, and adiposity. | - |

| Zucker Diabetic Fatty (ZDF) Rats | 3-10 mg/kg/day, p.o. | 56 days | Attenuated β-cell loss (weight-loss independent). | - |

| Rats | Oral | - | Antagonism of CP55940-induced hypotension. | 5.5 mg/kg |

| Mice | Oral | - | Antagonism of CP55940-induced hypothermia. | 3 mg/kg |

Experimental Protocols

This section provides detailed methodologies for key experiments that have been instrumental in characterizing this compound.

Radioligand Binding Assay for CB1 Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.

-

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably transfected with the human CB1 receptor.

-

Radioligand: [³H]-CP55,940.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Test compound: this compound at various concentrations.

-

Non-specific binding control: A high concentration of a known CB1 ligand (e.g., 10 µM WIN 55,212-2).

-

Glass fiber filters (GF/B).

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the membrane preparation (5-20 µg protein/well), [³H]-CP55,940 (at a concentration near its Kd, e.g., 0.5-1.5 nM), and varying concentrations of this compound in the binding buffer.

-

For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid vacuum filtration through the glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

-

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the evaluation of this compound's effect on body weight and food intake in a mouse model of obesity.

-

Animal Model:

-

Male C57BL/6J mice, 6 weeks old.

-

Diet: High-fat diet (HFD; e.g., 60% of calories from fat) to induce obesity, and a control low-fat diet (LFD).

-

-

Procedure:

-

Acclimatize mice for at least one week.

-

Randomly assign mice to HFD and LFD groups.

-

Feed the respective diets for 12-16 weeks to establish the obese phenotype in the HFD group.

-

Once obesity is established, divide the HFD group into a vehicle control group and an this compound treatment group.

-

Administer this compound (e.g., 3 mg/kg/day) or vehicle orally for 28 days.

-

Monitor body weight and food intake daily or weekly.

-

At the end of the study, collect blood and tissues for further analysis (e.g., plasma leptin levels, adipose tissue gene expression).

-

Experimental Workflow for In Vivo Efficacy Testing

Caption: A typical experimental workflow for in vivo efficacy testing of this compound.

Off-Target Effects and Discontinuation

The clinical development of this compound was halted primarily due to safety concerns that were also observed with other CB1 receptor antagonists.

Psychiatric Side Effects

As a brain-penetrant CB1 receptor antagonist, this compound had the potential to cause psychiatric side effects such as anxiety and depression. These concerns were a major factor in the discontinuation of the entire class of centrally-acting CB1 antagonists for obesity treatment.

Myotoxicity

Preclinical studies in dogs revealed that this compound caused muscle toxicity. Subsequent research identified the underlying mechanism as an off-target inhibition of adenine nucleotide translocase (ANT) in the inner mitochondrial membrane. ANT is crucial for the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm. Inhibition of ANT by this compound leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation, ultimately causing mitochondrial dysfunction and myocyte damage.

Mechanism of this compound-Induced Myotoxicity

Caption: The off-target mechanism of this compound-induced myotoxicity.

Conclusion

This compound (SLV319) represents a significant chapter in the development of CB1 receptor antagonists. Its high potency and selectivity made it a promising candidate for combating obesity. However, the emergence of serious on-target (psychiatric) and off-target (myotoxicity) adverse effects ultimately led to the cessation of its development. The story of this compound underscores the challenges in developing safe and effective drugs that target the endocannabinoid system. Despite its clinical failure, this compound continues to be a valuable pharmacological tool for researchers investigating the intricate roles of the CB1 receptor in health and disease. The detailed understanding of its mechanism of action and toxicity profile provides crucial insights for the design of future generations of peripherally restricted CB1 receptor antagonists with improved safety profiles.

An In-depth Technical Guide to Ibipinabant: A 3,4-Diarylpyrazoline CB1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibipinabant, also known as SLV319, is a potent, orally active, and highly selective antagonist of the cannabinoid CB1 receptor.[1] Belonging to the 3,4-diarylpyrazoline class of compounds, it was developed as a potential therapeutic for obesity and related metabolic disorders.[1][2] Like other first-generation CB1 antagonists, its clinical development was halted due to class-wide concerns about central nervous system (CNS) side effects.[3] However, this compound remains a significant tool in preclinical research for studying the endocannabinoid system. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its synthesis and evaluation, and its known off-target effects.

Chemical and Pharmacological Properties

This compound is a synthetic, small-molecule antagonist of the CB1 receptor with inverse agonist properties. The active eutomer possesses a 4S absolute configuration.[4] It demonstrates high affinity for the human CB1 receptor and exhibits over 1000-fold selectivity against the human CB2 receptor.[1][2] This selectivity makes it a valuable tool for specifically probing CB1 receptor function.

Data Presentation: Quantitative Pharmacology

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Activity

| Parameter | Receptor | Species | Value | Reference |

| Ki (Binding Affinity) | CB1 | Human | 7.8 nM | [1][2] |

| Ki (Binding Affinity) | CB2 | Human | 7943 nM | [1][2] |

| Selectivity (CB2 Ki / CB1 Ki) | - | Human | >1000-fold | [1][2] |

| pA2 (Functional Antagonism) | CB1 | Human | 9.9 | [1][2] |

Table 2: In Vivo Pharmacological Activity

| Model | Species | Agonist | Endpoint | ED50 | Reference |

| Hypotension | Rat | CP55,940 | Blood Pressure | 5.5 mg/kg (p.o.) | [1] |

| Hypothermia | Mouse | CP55,940 | Body Temperature | 3.0 mg/kg (p.o.) | [1] |

Mechanism of Action: CB1 Receptor Antagonism

The cannabinoid CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the inhibitory G-protein, Gi/o.[5][6] Endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) activate the CB1 receptor, leading to a cascade of intracellular events. As an antagonist and inverse agonist, this compound binds to the CB1 receptor, physically blocking agonists from binding and also reducing the receptor's basal, constitutive activity. This leads to an increase in the activity of adenylyl cyclase and a subsequent rise in intracellular cyclic AMP (cAMP) levels, opposing the effects of CB1 agonists.

Experimental Protocols

This section provides detailed methodologies for the synthesis and key pharmacological assays used to characterize this compound, based on the primary literature.

Chemical Synthesis of this compound

The synthesis of this compound (designated as compound 80 in the original publication) follows a multi-step procedure starting from chalcone precursors.

Protocol: Synthesis of 3-(4-Chlorophenyl)-N-methyl-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine (this compound)

-

Step 1: Synthesis of 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone): This intermediate is synthesized via a Claisen-Schmidt condensation of 4-chloroacetophenone and benzaldehyde.

-

Step 2: Synthesis of 3-(4-Chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole: The chalcone from Step 1 is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the pyrazoline ring.

-

Step 3: Formation of the Carboximidamide Intermediate: The pyrazoline is reacted with phosphorus pentachloride (PCl5) in chlorobenzene, followed by reaction with an appropriate sulfonylurea or related precursor to introduce the N-sulfonyl-N'-methyl-carboximidamide moiety at the N1 position of the pyrazoline ring. This results in the racemic mixture.

-

Step 4: Chiral Separation: The racemic mixture is resolved into its individual enantiomers using chiral high-performance liquid chromatography (HPLC) to isolate the active (4S)-eutomer, this compound.[4]

Note: For full experimental details including reaction times, temperatures, and purification methods, refer to Lange JHM, et al. J Med Chem. 2004 Jan 29;47(3):627-43.

In Vitro Assays

This competitive radioligand binding assay determines the affinity (Ki) of this compound for the cannabinoid receptors.

-

Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with either human CB1 or human CB2 receptors.

-

Radioligand: [3H]CP-55,940 (a high-affinity CB agonist).

-

Non-specific Binding Control: Unlabeled WIN 55,212-2 (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

-

Protocol:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate the cell membranes (10-20 µg protein/well) with the radioligand [3H]CP-55,940 (at a concentration near its Kd, typically ~0.7 nM) and varying concentrations of this compound.

-

For determining non-specific binding, a parallel set of wells is incubated with the radioligand and a high concentration of an unlabeled ligand (e.g., 10 µM WIN 55,212-2).

-

Incubate the plate at 30°C for 90 minutes.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

This assay measures the ability of this compound to functionally antagonize the effects of a CB1 agonist. The pA2 value is a measure of antagonist potency.

-

Materials:

-

Cells: CHO cells stably expressing the human CB1 receptor.

-

Labeling Agent: [3H]Arachidonic Acid (AA).

-

CB1 Agonist: WIN-55,212.

-

-

Protocol:

-

Culture the CHO-hCB1 cells in appropriate media.

-

Label the cellular phospholipids by incubating the cells with [3H]Arachidonic Acid overnight.

-

Wash the cells to remove unincorporated [3H]AA.

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of the CB1 agonist WIN-55,212 to induce the release of [3H]AA.

-

After incubation, collect the supernatant.

-

Measure the amount of released [3H]AA in the supernatant using liquid scintillation counting.

-

Plot the concentration-response curves for WIN-55,212 in the absence and presence of different concentrations of this compound.

-

Calculate the pA2 value from a Schild plot analysis, which quantifies the potency of this compound as a competitive antagonist.[1][2]

-

In Vivo Assays

This model assesses the central CB1 receptor blockade activity of this compound in vivo.

-

Animals: Male mice.

-

Agonist: CP55,940 (a potent CB1 agonist).

-

Protocol:

-

Measure the baseline rectal temperature of the mice.

-

Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via oral gavage (p.o.).

-

After a set pre-treatment time (e.g., 60 minutes), administer a challenge dose of CP55,940 (e.g., 0.1-0.3 mg/kg, i.p.) that is known to induce hypothermia.[7][8]

-

Measure rectal temperature at regular intervals (e.g., 30, 60, 90 minutes) post-agonist injection.

-

Calculate the degree of hypothermia and the extent to which this compound reverses this effect.

-

Determine the ED50 value, the dose of this compound that produces a 50% reversal of the agonist-induced hypothermia.[1]

-

This model evaluates the effect of this compound on the cardiovascular effects mediated by CB1 receptors.

-

Animals: Anesthetized male rats.

-

Agonist: CP55,940.

-

Protocol:

-

Anesthetize the rats (e.g., with urethane) and catheterize the carotid artery or femoral artery for continuous blood pressure monitoring.

-

Administer this compound or vehicle orally.

-

After the pre-treatment period, administer an intravenous (i.v.) challenge of CP55,940 to induce hypotension.

-

Continuously record mean arterial pressure.

-

Quantify the reversal of the hypotensive effect by this compound.

-

Calculate the ED50 for the antagonism of the hypotensive response.[1]

-

Off-Target Profile and Toxicity

Despite its high selectivity for CB1 over CB2 receptors, this compound has a significant off-target liability. Preclinical studies in dogs revealed muscle toxicity (myotoxicity).[9] Subsequent mechanistic studies identified the molecular basis for this toxicity as the inhibition of the adenine nucleotide translocase (ANT) in the inner mitochondrial membrane.[9] This inhibition disrupts the crucial exchange of ADP and ATP, leading to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and a decreased cellular capacity for ATP production.[9]

Conclusion

This compound is a well-characterized and highly selective 3,4-diarylpyrazoline antagonist of the CB1 receptor. Its potent in vitro and in vivo activity has made it a standard reference compound in cannabinoid research. While its development as a therapeutic was halted due to safety concerns related to both its central mechanism and off-target mitochondrial toxicity, the detailed understanding of its pharmacology and toxicology provides crucial insights for the development of next-generation, peripherally restricted, and safer CB1 receptor antagonists for metabolic diseases. The experimental protocols detailed herein serve as a guide for researchers utilizing this compound as a pharmacological tool to explore the multifaceted roles of the endocannabinoid system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dose-Dependent Teratogenicity of the Synthetic Cannabinoid CP-55,940 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. Arachidonic acid release in cell lines transfected with muscarinic receptors: a simple functional assay to determine response of agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 6. CB1 Knockout Mice Unveil Sustained CB2-Mediated Antiallodynic Effects of the Mixed CB1/CB2 Agonist CP55,940 in a Mouse Model of Paclitaxel-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sex-specific mechanisms of tolerance for the cannabinoid agonists CP55,940 and delta-9-tetrahydrocannabinol (Δ9-THC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple mechanisms of arachidonic acid release in Chinese hamster ovary cells transfected with cDNA of substance P receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Characterization of Ibipinabant's Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of Ibipinabant's binding affinity, with a primary focus on its interaction with the cannabinoid type 1 (CB1) receptor. This compound (also known as SLV319) is a potent and selective antagonist of the CB1 receptor, a key component of the endocannabinoid system.[1][2] The data and protocols presented herein are collated from various scientific sources to serve as a comprehensive resource for researchers in the field.

Quantitative Binding Affinity Data

The binding affinity of this compound for cannabinoid receptors has been determined through in-vitro radioligand binding assays. The key quantitative metrics, including the inhibition constant (Ki), are summarized in the table below.

| Compound | Target Receptor | Radioligand | Cell Line | Ki (nM) | Selectivity (CB2/CB1) | Reference |

| This compound (SLV319) | Human CB1 | [3H]CP-55,940 | CHO | 7.8 | ~1018-fold | [1][3] |

| This compound (SLV319) | Human CB2 | [3H]CP-55,940 | CHO | 7943 | [1][3] |

Note: The Ki value represents the intrinsic binding affinity of the compound. A lower Ki value indicates a higher binding affinity. The data clearly demonstrates this compound's high affinity and selectivity for the CB1 receptor over the CB2 receptor.[1][3]

Experimental Protocols

The determination of this compound's binding affinity is primarily achieved through competitive radioligand binding assays.[4][5] The following is a detailed methodology synthesized from established protocols for characterizing CB1 receptor antagonists.

Competitive Radioligand Binding Assay for CB1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO) cells stably transfected with the human CB1 receptor.[1][3]

-

Radioligand: [3H]CP-55,940, a potent cannabinoid agonist.[1][3]

-

Test Compound: this compound (SLV319).

-

Non-specific Binding Control: A high concentration of an unlabeled competing ligand (e.g., 10 µM unlabeled CP-55,940).[4]

-

Assay Buffer: Tris-HCl buffer with appropriate additives.

-

Filtration Apparatus: 96-well filtration apparatus with glass fiber filters.[5]

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the human CB1 receptor and prepare membrane fractions through centrifugation.

-

Incubation: In a 96-well plate, incubate the CB1 receptor-containing membranes with a fixed concentration of [3H]CP-55,940 and varying concentrations of this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium by incubating at a controlled temperature for a specific duration.

-

Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. The membranes with the bound radioligand will be trapped on the filter.[5]

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Total Binding (TB): Radioactivity in the absence of any competing ligand.

-

Non-specific Binding (NSB): Radioactivity in the presence of a saturating concentration of an unlabeled ligand.[4]

-

Specific Binding (SB): Calculated as TB - NSB.[4]

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[4]

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[4]

-

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for determining this compound's binding affinity.

Signaling Pathway: CB1 Receptor Antagonism

Caption: this compound blocks agonist-induced CB1 signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]

- 3. This compound | CB-1 agonist | CAS 362519-49-1 (racemic) | Buy this compound from Supplier InvivoChem [invivochem.com]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

Ibipinabant's Effects on the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibipinabant (also known as SLV319) is a potent and selective cannabinoid 1 (CB1) receptor antagonist that has been a subject of significant research interest for its potential therapeutic applications, particularly in the treatment of obesity and metabolic disorders. This technical guide provides an in-depth overview of the effects of this compound on the endocannabinoid system. It includes a summary of its binding affinity and functional activity, detailed experimental protocols for its characterization, and a discussion of its mechanism of action and downstream signaling effects. The information is presented to be a valuable resource for researchers and professionals involved in cannabinoid research and drug development.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a complex and widespread neuromodulatory system that plays a crucial role in regulating a variety of physiological processes, including appetite, pain sensation, mood, and memory. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids) such as anandamide and 2-arachidonoylglycerol (2-AG), and the enzymes responsible for their synthesis and degradation.

The CB1 receptor is predominantly expressed in the central nervous system, particularly in areas associated with appetite control and reward, making it a key target for the development of anti-obesity drugs. This compound was developed as a selective antagonist of the CB1 receptor, with the therapeutic goal of blocking the orexigenic (appetite-stimulating) effects of endocannabinoids.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Kᵢ (nM) | Selectivity (CB2/CB1) | Reference |

| Human CB1 | 7.8[1][2] | >1000-fold[1] | [1][2] |

| Human CB2 | 7943[1][2] | [1][2] |

Table 2: Functional Activity of this compound

| Assay | Parameter | Value | Cell Line | Reference |

| CB1 Antagonist Activity | IC₅₀ | 22 nM[2][3] | CHO | [2] |

| CB1 Inverse Agonist Activity (cAMP accumulation) | IC₅₀ | 139 nM[2] | CHO | [2] |

| Arachidonic Acid Release Assay | pA₂ | 9.9[1][2] | CHO | [1][2] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Effect | ED₅₀ | Reference |

| Rats | Antagonism of CP55,940-induced hypotension | 5.5 mg/kg (oral)[1] | [1] |

| Mice | Antagonism of CP55,940-induced hypothermia | 3 mg/kg (oral)[1] | [1] |

Table 4: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Notes | Reference |

| Oral Bioavailability | Confirmed[4] | Rodents | Specific percentage not widely published.[4] | [4] |

| Brain/Plasma Ratio | 0.22 | Mice | Indicates ability to cross the blood-brain barrier. | [5] |

Note: Detailed pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and elimination half-life for this compound are not widely available in publicly accessible literature.[4]

Mechanism of Action and Downstream Signaling

This compound acts as a potent antagonist and inverse agonist at the CB1 receptor.[2] As a competitive antagonist, it binds to the CB1 receptor and blocks the binding of endogenous cannabinoids like anandamide and 2-AG, thereby preventing receptor activation.

As an inverse agonist, this compound is capable of reducing the constitutive activity of the CB1 receptor, a characteristic of many G protein-coupled receptors (GPCRs). This leads to a decrease in the basal level of intracellular signaling even in the absence of an agonist.

The CB1 receptor is a Gi/o-coupled GPCR. Its activation typically leads to:

-

Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of ion channels: This includes the inhibition of voltage-gated calcium channels (N- and P/Q-type) and the activation of inwardly rectifying potassium channels.[6]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: Cannabinoid agonists have been shown to influence the ERK MAPK pathway, although the specific effects of this compound on this pathway have not been extensively detailed in the available literature.[7][8]

By acting as an antagonist and inverse agonist, this compound effectively reverses these signaling events, leading to an increase in cAMP levels and modulation of ion channel and potentially MAPK activity.

Signaling Pathway of CB1 Receptor Antagonism by this compound

Caption: this compound blocks endocannabinoid binding to the CB1 receptor.

Off-Target Effects

It is important to note that some research suggests this compound may have off-target effects. One study indicated that this compound can directly act as a partial agonist for ATP-sensitive potassium (KATP) channels, an effect independent of the CB1 receptor.[6] This finding highlights the importance of comprehensive off-target screening in drug development.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of this compound on the endocannabinoid system.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for cannabinoid receptors.

Objective: To quantify the affinity of this compound for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]CP55,940 or another suitable high-affinity cannabinoid receptor agonist.

-

Unlabeled Ligand (for determining non-specific binding): A high concentration of a potent, unlabeled cannabinoid receptor agonist (e.g., WIN 55,212-2).

-

Test Compound: this compound at a range of concentrations.

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its K₋d), and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of unlabeled ligand).

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K₋d)), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (±)-Ibipinabant | CB1 antagonist | Probechem Biochemicals [probechem.com]

- 4. benchchem.com [benchchem.com]

- 5. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Some cannabinoid receptor ligands and their distomers are direct-acting openers of SUR1 KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabinoids inhibit the activation of ERK MAPK in PMA/Io-stimulated mouse splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cannabis-induced cytotoxicity in leukemic cell lines: the role of the cannabinoid receptors and the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Ibipinabant: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibipinabant (also known as SLV319 or BMS-646,256) is a potent and highly selective cannabinoid CB1 receptor antagonist/inverse agonist.[1][2][3] Developed initially for the treatment of obesity, it has since become a valuable pharmacological tool in preclinical research.[2][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound in preclinical models, focusing on its binding affinity, functional activity, in vivo efficacy, and the experimental protocols used for its evaluation.

As a diarylpyrazoline derivative, this compound exhibits high selectivity for the CB1 receptor over the CB2 receptor.[5] Its mechanism of action involves blocking the effects of endogenous cannabinoids and reducing the basal activity of the CB1 receptor, which plays a crucial role in regulating appetite, energy metabolism, and mood.[4][6] This guide synthesizes data from various preclinical studies to present a detailed understanding of this compound's effects.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | Preparation | Ki (nM) | Selectivity (CB2/CB1) |

| Human CB1 | [3H]CP-55,940 | CHO cells stably transfected with human CB1 receptor | 7.8[3] | >1000-fold[3][5] |

| Human CB2 | [3H]CP-55,940 | --- | 7943[3] | --- |

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Line | Agonist | Parameter | Value |

| Arachidonic Acid Release | CHO cells | WIN-55212 | pA2 | 9.9[3] |

Table 3: In Vivo Efficacy of this compound in Preclinical Models

| Animal Model | Species | Dose | Administration Route | Duration | Key Findings |

| Diet-Induced Obesity (DIO) | Mice | 3 mg/kg/day | Oral (p.o.) | 28 days | Reduction in food intake and body weight.[3][5] |

| Diet-Induced Obesity (DIO) | Mice | 3 mg/kg/day | Oral (p.o.) | 28 days | Reversal of HFD-induced increase in adipose tissue leptin mRNA.[3] |

| Progressive β-cell dysfunction | Rats | 3-10 mg/kg | Daily oral gavage | 56 days | Attenuation of β-cell loss, independent of body weight effects.[3] |

| CB Agonist-Induced Hypotension | Rats | ED50: 5.5 mg/kg | Oral | Acute | Antagonism of CP-55,940-induced hypotension.[3][5] |

| CB Agonist-Induced Hypothermia | Mice | ED50: 3 mg/kg | Oral | Acute | Antagonism of CP-55,940-induced hypothermia.[3][5] |

| Palatable Food Intake | Wistar Rats | Not specified | Not specified | Not specified | As effective as rimonabant in decreasing intake with lower brain CB1 receptor occupancy.[7] |

Experimental Protocols

In Vitro CB1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.[5]

Materials:

-

CHO cells stably transfected with human CB1 receptor.[5]

-

Radioligand: [3H]CP-55,940.[5]

-

This compound.[5]

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).[5]

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA).

-

Glass fiber filters.

-

Scintillation counter.[5]

Procedure:

-

Membrane Preparation: Prepare cell membranes from CHO-hCB1 cells.[5]

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Total Binding: Binding buffer, [3H]CP-55,940, and cell membranes.

-

Non-specific Binding: Binding buffer, [3H]CP-55,940, a high concentration of an unlabeled CB1 agonist (e.g., WIN-55,212-2), and cell membranes.[5]

-

Competition Binding: Binding buffer, [3H]CP-55,940, increasing concentrations of this compound, and cell membranes.[8]

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.[5][8]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.[5][8]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[8]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[5]

-

Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.[5]

In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To assess the effect of this compound on food intake and body weight in a model of obesity.[5]

Materials:

-

Male C57BL/6J mice.[8]

-

High-fat diet (HFD; e.g., 45-60% of calories from fat).[4][8]

-

Control low-fat diet (LFD).[8]

-

This compound.[5]

-

Vehicle (e.g., 7.8% Polysorbate 80 and 92.2% saline).[5]

-

Oral gavage needles.[5]

-

Metabolic cages.[5]

-

Animal scale.[5]

Procedure:

-

Induction of Obesity: Feed mice a high-fat diet for an extended period to induce obesity.[4][8]

-

Acclimatization: Acclimatize the DIO mice to individual housing and handling.[5]

-

Randomization: Randomly assign mice to treatment groups (e.g., vehicle, this compound at a specified dose).[5]

-

Dosing: Administer this compound or vehicle orally (e.g., via gavage) daily for the study duration.[3]

-

Monitoring: Measure body weight and food intake daily.[5]

-

Endpoint Analysis: At the end of the study, tissues such as adipose tissue and liver can be collected for further analysis (e.g., gene expression of metabolic markers).[5]

Signaling Pathways and Experimental Workflows

CB1 Receptor Inverse Agonist Signaling Pathway

As a CB1 receptor inverse agonist, this compound binds to the CB1 receptor and stabilizes it in an inactive conformation. This action not only blocks the effects of endogenous cannabinoid agonists but also curtails the receptor's basal, constitutive activity.[4] The consequence of this is an increase in adenylyl cyclase activity, leading to a rise in intracellular cyclic AMP (cAMP) levels.[4]

Caption: CB1 Receptor Inverse Agonist Signaling Pathway.

Experimental Workflow for In Vivo Evaluation in a DIO Mouse Model

The workflow for evaluating the in vivo efficacy of this compound in a diet-induced obesity model involves several key stages, from the induction of the disease state to the final analysis of the treatment's effects.

Caption: Workflow for In Vivo DIO Mouse Model Evaluation.

References

- 1. alanplewis.com [alanplewis.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Exploring the Therapeutic Potential of Cannabinoid Receptor Antagonists in Inflammation, Diabetes Mellitus, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Ibipinabant: An In-Depth Technical Guide to Potential Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibipinabant (also known as SLV319 or BMS-646256) is a potent and selective antagonist of the cannabinoid CB1 receptor.[1][2][3] Developed for the potential treatment of obesity and metabolic disorders, its clinical advancement was halted due to adverse effects, a fate shared by other first-generation CB1 receptor antagonists.[4][5] This technical guide provides a comprehensive overview of the known and potential off-target effects of this compound, with a focus on the underlying mechanisms and experimental methodologies used for their characterization. Understanding these off-target interactions is crucial for the rational design of safer, peripherally restricted CB1 receptor antagonists and for interpreting preclinical and clinical data.

On-Target and Primary Off-Target Selectivity

This compound exhibits high affinity for the human cannabinoid CB1 receptor and substantial selectivity over the CB2 receptor. This primary pharmacological profile is summarized in the table below.

| Target | Ligand | Assay Type | Species | Ki (nM) | Reference |

| CB1 Receptor | This compound | Radioligand Binding | Human | 7.8 | [1][3] |

| CB2 Receptor | This compound | Radioligand Binding | Human | 7943 | [1][3] |

This greater than 1000-fold selectivity for CB1 over CB2 receptors indicates that direct effects on the CB2 receptor are unlikely at therapeutic concentrations. However, the focus of this guide is on unintended interactions with other molecular targets.

Key Off-Target Effect: Inhibition of Mitochondrial ADP/ATP Exchange

The most significant and well-documented off-target effect of this compound is the inhibition of the mitochondrial adenine nucleotide translocase (ANT).[4][6] This interaction is believed to be the primary mechanism underlying the myotoxicity observed in preclinical animal studies.[4]

Mechanism of ANT Inhibition and Downstream Consequences

The adenine nucleotide translocase is an integral inner mitochondrial membrane protein responsible for the exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized in the mitochondrial matrix. This process is fundamental for cellular energy homeostasis.

This compound has been shown to directly inhibit this exchange, leading to a cascade of detrimental cellular events:

-